molecular formula C14H16N2 B1299867 (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-59-8

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Cat. No. B1299867
M. Wt: 212.29 g/mol
InChI Key: MSSMWYIHERFESM-UHFFFAOYSA-N
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Description

“(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzyl group, which is a phenyl ring attached to a CH2 group . The 3-methyl-benzyl indicates that a methyl group (CH3) is attached to the third carbon of the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 3-methyl-benzyl derivative. One possible method could be a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring attached to a benzyl group with a methyl group at the third carbon of the benzyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. The pyridine ring is a common reactant in many organic reactions, including electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound more polar and increase its boiling point .

Scientific Research Applications

    Pyrazolo Pyrimidine Derivatives as CDK2 Inhibitors

    • Field : Cancer Research
    • Application : These compounds are being studied for their potential as novel CDK2 inhibitors, which could be useful in cancer treatment .
    • Method : The compounds were synthesized and their biological activity was investigated through molecular modeling .
    • Results : The compounds significantly inhibited the growth of several cell lines. Some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

    Cytosolic Nucleotidase IIIB Inhibitors

    • Field : Biochemistry
    • Application : These compounds are being developed to study the cellular role of cN-IIIB, an enzyme that dephosphorylates nucleoside 5’-monophosphates .
    • Method : A library of 41 substrate analogs was used for substrate and inhibitor property profiling .
    • Results : Several 7-benzylguanosine 5’-monophosphate (Bn 7 GMP) derivatives were identified as potent, unhydrolyzable cN-IIIB inhibitors. The most potent inhibitors were compounds 5a and 5d, carrying 3-(methyl)-benzyl and 3,4-(difluoro)-benzyl moieties at the N7-position (IC 50 values of 2.3 ± 0.3 and 2.5 ± 0.2 μM, respectively) .

    Organic Light-Emitting Diodes

    • Field : Material Science
    • Application : 3-Methylbenzyl chloride, a compound similar to the one you’re interested in, is used as an organic light-emitting diode .
    • Method : The compound is used in the synthesis of organic light-emitting diodes .
    • Results : The specific results or outcomes of this application are not provided in the source .

    Intermediate in Organic Synthesis

    • Field : Organic Chemistry
    • Application : 3-Methylbenzyl chloride is used as an intermediate in organic synthesis .
    • Method : The compound is used in various organic reactions as an intermediate .
    • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its potential applications. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMWYIHERFESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229428
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

CAS RN

510723-59-8
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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